16-Phenylhexadec-9-enoic acid ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lopurin is synthesized through a multi-step chemical process. The primary synthetic route involves the cyclization of 4,6-dichloropyrimidine with hydrazine to form 4,6-dichloropyrimidine hydrazone. This intermediate is then subjected to cyclization with formamide to yield allopurinol .
Industrial Production Methods
In industrial settings, the production of Lopurin involves the same basic synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of solvents and catalysts to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Lopurin undergoes several types of chemical reactions, including:
Oxidation: Lopurin can be oxidized to form oxypurinol, its active metabolite.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Lopurin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products
Oxidation: The major product is oxypurinol.
Reduction: The products depend on the specific reducing agent used.
Substitution: The products vary based on the nucleophile involved.
Scientific Research Applications
Lopurin has a wide range of scientific research applications:
Chemistry: Used as a standard in studies involving xanthine oxidase inhibitors.
Biology: Employed in research on purine metabolism and related disorders.
Medicine: Extensively studied for its role in treating gout, kidney stones, and hyperuricemia.
Industry: Used in the production of pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Lopurin exerts its effects by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting this enzyme, Lopurin reduces the production of uric acid, thereby preventing the formation of urate crystals that cause gout and kidney stones . The primary molecular target is xanthine oxidase, and the pathway involved is the purine catabolism pathway .
Comparison with Similar Compounds
Similar Compounds
Febuxostat: Another xanthine oxidase inhibitor used to treat gout.
Probenecid: Increases uric acid excretion but works through a different mechanism.
Sulfinpyrazone: Similar to probenecid, it increases uric acid excretion.
Uniqueness
Lopurin is unique in its dual action of reducing both serum and urinary uric acid levels without disrupting the biosynthesis of vital purines . This makes it particularly effective in managing conditions associated with high uric acid levels .
Properties
CAS No. |
121784-14-3 |
---|---|
Molecular Formula |
C24H38O2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
ethyl (E)-16-phenylhexadec-9-enoate |
InChI |
InChI=1S/C24H38O2/c1-2-26-24(25)22-18-13-11-9-7-5-3-4-6-8-10-12-15-19-23-20-16-14-17-21-23/h3-4,14,16-17,20-21H,2,5-13,15,18-19,22H2,1H3/b4-3+ |
InChI Key |
SSOAMPVGAZVUES-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)CCCCCCC/C=C/CCCCCCC1=CC=CC=C1 |
SMILES |
CCOC(=O)CCCCCCCC=CCCCCCCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)CCCCCCCC=CCCCCCCC1=CC=CC=C1 |
Synonyms |
16-phenylhexadec-9-enoic acid ethyl ester ethyl 16-phenylhexadec-9-enoate |
Origin of Product |
United States |
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